molecular formula C18H28N2O3 B4259389 N-[2-(2-ethylphenoxy)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide

N-[2-(2-ethylphenoxy)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide

Cat. No.: B4259389
M. Wt: 320.4 g/mol
InChI Key: DJYMPRCKBBWGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-ethylphenoxy)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide, also known as the compound GW 501516, is a synthetic drug that was originally developed for the treatment of metabolic and cardiovascular diseases. It belongs to a class of drugs called PPAR agonists, which activate the peroxisome proliferator-activated receptor (PPAR) in the body. This receptor plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation and cell proliferation. In recent years, GW 501516 has gained attention in the scientific community for its potential applications in sports performance enhancement and cancer treatment.

Mechanism of Action

The mechanism of action of GW 501516 involves its activation of N-[2-(2-ethylphenoxy)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide PPAR receptor in this compound body. This receptor is found in many tissues, including this compound liver, muscle, and adipose tissue, and plays a crucial role in regulating lipid and glucose metabolism. When activated by GW 501516, PPAR promotes this compound expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and improved insulin sensitivity. Additionally, PPAR activation can reduce inflammation and cell proliferation, which may be beneficial in this compound treatment of cancer and oN-[2-(2-ethylphenoxy)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamider diseases.
Biochemical and Physiological Effects:
GW 501516 has been shown to have several biochemical and physiological effects in this compound body. In animal models, it has been shown to increase endurance and performance by upregulating genes involved in oxidative metabolism and reducing this compound accumulation of lactic acid in muscles. It has also been shown to improve insulin sensitivity and reduce inflammation in obese and diabetic animals. In vitro studies have demonstrated its ability to inhibit this compound growth of cancer cells and induce apoptosis. However, more research is needed to fully understand this compound long-term effects of GW 501516 on human health.

Advantages and Limitations for Lab Experiments

One advantage of using GW 501516 in lab experiments is its specificity for N-[2-(2-ethylphenoxy)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide PPAR receptor, which allows for targeted activation of this pathway. Additionally, its relatively low toxicity and high solubility in water make it a convenient compound to work with in vitro. However, one limitation of using GW 501516 is its potential for off-target effects, as PPAR is involved in many oN-[2-(2-ethylphenoxy)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamider cellular pathways besides lipid and glucose metabolism. Additionally, its long-term effects on human health are not well understood, and caution should be taken when extrapolating results from animal models to humans.

Future Directions

There are several potential future directions for research on GW 501516. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit N-[2-(2-ethylphenoxy)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide growth of cancer cells in vitro. However, more research is needed to determine its efficacy and safety in human clinical trials. AnoN-[2-(2-ethylphenoxy)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamider area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes, as it can improve insulin sensitivity and reduce inflammation. Additionally, more research is needed to fully understand this compound long-term effects of GW 501516 on human health, including its potential for off-target effects and toxicity.

Scientific Research Applications

GW 501516 has been extensively studied in both animal and human models for its potential applications in various fields. In sports, it has been shown to improve endurance and performance by increasing N-[2-(2-ethylphenoxy)ethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide expression of genes involved in oxidative metabolism and reducing this compound accumulation of lactic acid in muscles. It has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit this compound growth of cancer cells and induce apoptosis in vitro. Additionally, it has been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes, as it can improve insulin sensitivity and reduce inflammation.

Properties

IUPAC Name

N-[2-(2-ethylphenoxy)ethyl]-N-methyl-3-(oxazinan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-3-16-8-4-5-9-17(16)22-15-13-19(2)18(21)10-12-20-11-6-7-14-23-20/h4-5,8-9H,3,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYMPRCKBBWGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCN(C)C(=O)CCN2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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